molecular formula C24H24O2 B2867239 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene CAS No. 191677-26-6

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene

Cat. No.: B2867239
CAS No.: 191677-26-6
M. Wt: 344.454
InChI Key: QRFSOICANMXOAU-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene is a novel synthetic compound designed for anticancer research and development. This hybrid scaffold incorporates structural features from privileged structures like the dihydro-1H-indene core, which is recognized for its potential in designing tubulin polymerization inhibitors . Tubulin is a critical target in oncology, and inhibitors that bind to the colchicine site can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase, inhibition of cancer cell proliferation, and suppression of tumor angiogenesis . Research on analogous dihydro-1H-indene derivatives has demonstrated potent cytotoxic activities against a range of human cancer cell lines, including breast (MCF7, SKBR3), lung (A549), and prostate (DU145) cancers . These compounds can induce apoptosis and inhibit new vessel formation, which is essential for tumor growth and metastasis . The structural design of this compound aims to enhance cytotoxicity and stability for biological investigation. It is presented for research purposes to further explore structure-activity relationships and mechanisms of action in experimental therapeutics. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dimethoxy-1-methyl-3,3-diphenyl-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2/c1-17-16-24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)21-15-23(26-3)22(25-2)14-20(17)21/h4-15,17H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFSOICANMXOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC(=C(C=C12)OC)OC)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5,6-dimethoxyindene and 1-methyl-3,3-diphenylpropene.

    Cyclization Reaction: The key step involves a cyclization reaction where the starting materials are subjected to conditions that promote the formation of the indene ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, alkanes, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Information

Basic Information:

  • IUPAC Name: 5,6-dimethoxy-1-methyl-3,3-diphenyl-1,2-dihydroindene
  • Molecular Formula: C24H24O2C_{24}H_{24}O_2
  • Molecular Weight: 344.4 g/mol
  • CAS Number: 191677-26-6

Safety and Handling:

  • Hazard Statements: According to the safety data sheet, this compound can cause skin and eye irritation and may cause respiratory irritation .
  • Precautionary Measures: It is advised to avoid contact with skin, eyes, and clothing. Ensure adequate ventilation and use appropriate personal protection .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition .

Related Compounds and Potential Applications

While direct applications of "5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene" are not detailed in the search results, information on related compounds can provide insight into potential applications:

  • Indenes and Dihydroindenes: These compounds form the core structure of the target molecule. They are used as building blocks in organic synthesis .
  • Indoles: Indoles, which are related heterocyclic compounds, have significant biomedical importance, displaying anticancer, anti-inflammatory, and antimicrobial properties .
  • Chalcones: Chalcones, while structurally different, are also considered privileged structures in medicinal chemistry and are found in many natural products. They have shown potential in drug discovery . Some chalcone derivatives have demonstrated activity against various bacterial species .

Potential Research Directions

Given the structural similarities to medicinally relevant heterocycles, "this compound" and its derivatives could be explored for the following applications:

  • Drug Discovery: As a novel scaffold, it can be screened for activity against various biological targets.
  • Antimicrobial Research: Evaluating its potential antibacterial and antifungal properties.
  • Anti-inflammatory Applications: Investigating its anti-inflammatory effects.
  • Cancer Research: Testing its efficacy against different cancer cell lines, similar to studies done on indole derivatives .

Mechanism of Action

The mechanism by which 5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Antiproliferative Activity: Derivatives with electron-donating groups (e.g., methoxy) on the B-ring exhibit enhanced potency. For example, compound 12d (4-hydroxy-3-methoxyphenyl B-ring) showed 78.82% inhibition of tumor cell growth at 0.1 mM, whereas electron-withdrawing groups reduced activity .
  • Anti-inflammatory Effects: Diaporindenes A–D, isolated from mangrove-derived fungi, demonstrate significant NO production inhibition (IC₅₀: 4.2–9.0 μM) due to their 1,4-benzodioxan moieties . The main compound’s diphenyl groups may sterically hinder similar interactions.
  • Enzyme Inhibition : E2020, a 5,6-dimethoxy-dihydroindene derivative, targets acetylcholinesterase via dipole-dipole interactions in the enzyme’s active site gorge . The main compound’s bulky diphenyl groups may impede binding to such narrow cavities.

Physicochemical Properties

  • LogP and Solubility : Electron-donating methoxy groups increase hydrophilicity, but bulky diphenyl groups in the main compound may elevate LogP (predicted >3.5), reducing aqueous solubility. In contrast, diaporindenes with benzodioxan moieties have lower LogP (~1.8–2.5) .
  • Chirality : Dihydroindene derivatives often exhibit stereoselectivity. For example, enzymatic resolution of methyl 2,3-dihydro-1H-indene-1-carboxylate achieved 95% ee using CAL-B lipase . The main compound’s 3-methyl group introduces a chiral center, but its stereochemical impact remains unstudied.

Biological Activity

5,6-Dimethoxy-3-methyl-1,1-diphenyl-2,3-dihydro-1H-indene (commonly referred to as DM-DPHI) is a synthetic compound with potential biological activities that warrant investigation. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C24H24O2
  • Molecular Weight : 344.446 g/mol
  • CAS Number : 191677-26-6

Biological Activity Overview

Research on DM-DPHI has indicated several promising biological activities:

Antimicrobial Activity

DM-DPHI has shown potential as an antimicrobial agent. A study conducted on various derivatives of indene compounds found that certain structural modifications enhanced their activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of DM-DPHI derivatives ranged from 16 µg/mL to 0.25 µg/mL, indicating significant antimicrobial potential against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that DM-DPHI exhibits cytotoxic effects on cancer cell lines. The compound was evaluated using the MTT assay against various cancer types, showing IC50 values that suggest a moderate to strong inhibition of cell proliferation. For instance, it displayed IC50 values of approximately 48.30 µg/mL in murine leukemia P-388 cells .

Antioxidant Activity

The antioxidant capacity of DM-DPHI was assessed through DPPH radical scavenging assays. Results indicated a notable ability to neutralize free radicals, with an IC50 value of 38.68 µg/mL . This suggests that DM-DPHI could play a role in protecting cells from oxidative stress.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityIdentified as a weak growth inhibitor against MRSA with an MIC of 16 µg/mL.
Anticancer ActivityExhibited cytotoxic effects with IC50 values indicating moderate activity against leukemia cells.
Antioxidant ActivityDemonstrated significant radical scavenging activity with an IC50 of 38.68 µg/mL.

The exact mechanism by which DM-DPHI exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with specific cellular targets rather than affecting membrane integrity directly. Further research is needed to elucidate the pathways involved in its antimicrobial and anticancer activities.

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